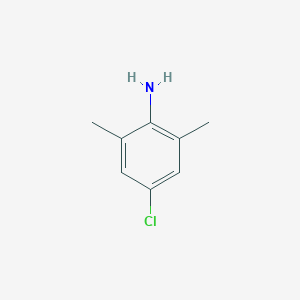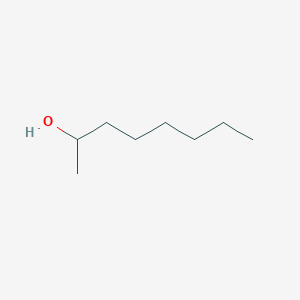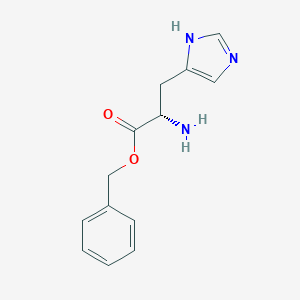
L-Histidine, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
L-Histidine, phenylmethyl ester's synthesis, involves esterification processes that attach a phenylmethyl group to the carboxyl end of L-Histidine. This modification can alter the compound's reactivity, making it a versatile building block in peptide synthesis and organic chemistry. In the context of histidine derivatives, research has focused on developing efficient synthesis methods that retain the amino acid's chirality while introducing new functional groups (Grozinger et al., 1993).
Molecular Structure Analysis
The molecular structure of L-Histidine, phenylmethyl ester, like its parent amino acid, features an imidazole ring, which plays a critical role in its chemical behavior. The phenylmethyl ester group affects the molecule's overall polarity and solubility, potentially influencing its interaction with biological molecules. Studies on related histidine compounds have explored how modifications impact the amino acid's structure and properties, shedding light on the structural dynamics of such derivatives (Li & Hong, 2011).
Aplicaciones Científicas De Investigación
Influence of Histidine on Metabolism
Metabolic Effects of Histidine : Histidine supplementation is explored for its potential therapeutic effects in various conditions. It's used for tissue protection in transplantation and cardiac surgery and as a supplement to potentially increase muscle performance. The administration of histidine may affect ammonia levels and several amino acids, including alanine, glutamine, and glutamate, while decreasing levels of glycine and branched-chain amino acids. These changes suggest that histidine supplementation could have implications for patients with liver injury and those looking to enhance muscle carnosine content (Holeček, 2020).
Histidine in Disease and Health
Histidine's Role in Human Health and Disease : Histidine's physiological roles include acting as a proton buffer, metal ion chelator, and scavenger of reactive oxygen species, among others. Fluctuations in histidine levels can impact bodily functions, with deficiencies linked to mental health issues such as Parkinson's disease and schizophrenia. Histidine has also been considered for its potential in treating schizophrenia (Alazawi et al., 2022).
Histidine and Kidney Diseases
Carnosine and Kidney Diseases : Carnosine, a dipeptide of beta-alanyl-L-histidine, shows promise in treating and preventing various kidney diseases due to its anti-inflammatory, anti-fibrotic, and antioxidant properties. Research suggests carnosine's potential in chronic kidney disease treatment and prevention, highlighting the need for further investigation into its therapeutic applications (Kiliś-Pstrusińska, 2020).
Histidine's Impact on Gastric Health
Histidine Decarboxylase and Gastric Health : Histidine decarboxylase inhibitors show potential in preventing gastric lesions, with studies indicating their effectiveness against ulcers induced by various factors. This highlights a novel approach to developing safe and effective anti-ulcer drugs, underscoring histidine's regulatory role in gastric acid production (Parmar et al., 1984).
Safety And Hazards
Direcciones Futuras
L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . It has been acknowledged for its applications in designing future switching devices and logic gates . Further studies are needed to elucidate the effects of HIS supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .
Propiedades
IUPAC Name |
benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,15,16)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIQMEOYYYWDKF-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Histidine, phenylmethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
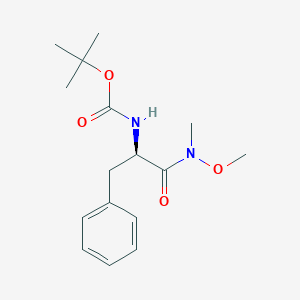
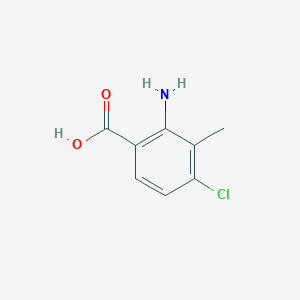
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)
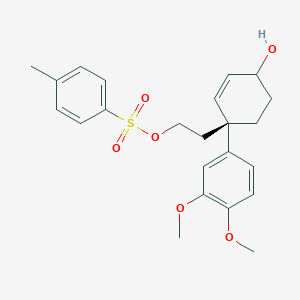
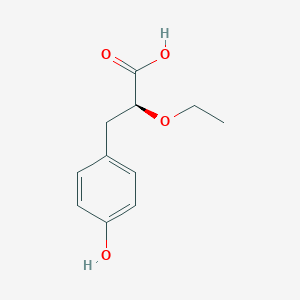
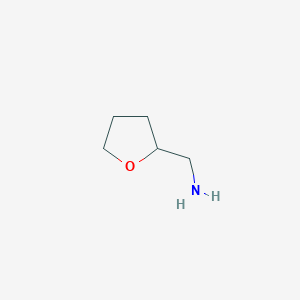
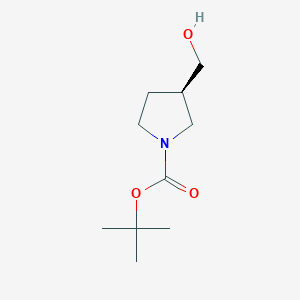
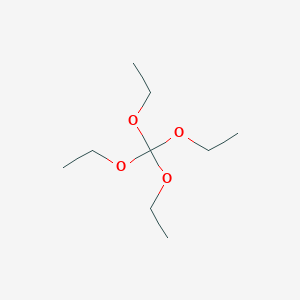
![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)
